5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrido[4,3-b]carbazole core, which is a fused ring system that includes both pyridine and carbazole moieties. The presence of methanesulphonate as a functional group further enhances its reactivity and potential utility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate typically involves multi-step organic reactions One common approach is to start with the synthesis of the pyrido[4,3-b]carbazole core, which can be achieved through cyclization reactions involving appropriate precursors
The final step involves the sulfonation of the 9-position of the pyrido[4,3-b]carbazole core with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The methanesulphonate group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield fully or partially reduced products. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
5,11-Dimethyl-6H-pyrido(4,3-b)carbazole: Lacks the methanesulphonate group but shares the same core structure.
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-2-ium: A cationic derivative with different chemical properties.
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-10-ol: Contains a hydroxyl group at the 10-position instead of the methanesulphonate group.
Uniqueness
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-yl methanesulphonate is unique due to the presence of the methanesulphonate group, which imparts distinct chemical reactivity and potential applications. This functional group enhances the compound’s solubility, stability, and ability to participate in various chemical reactions, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
94944-78-2 |
---|---|
Molecular Formula |
C18H16N2O3S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-yl) methanesulfonate |
InChI |
InChI=1S/C18H16N2O3S/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(23-24(3,21)22)4-5-16(14)20-18/h4-9,20H,1-3H3 |
InChI Key |
DYCGGXLDHJHKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.